molecular formula C20H16N4O3S B2947012 3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide CAS No. 893986-55-5

3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide

Cat. No. B2947012
CAS RN: 893986-55-5
M. Wt: 392.43
InChI Key: PBBMMWDEHJDLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide” is a derivative of imidazo[2,1-b]thiazole . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a planar thiazole ring . The aromaticity of the ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Mechanism of Action

Target of Action

It is known that imidazo[2,1-b]thiazole-based compounds have been associated with anticancer activities . They have been tested on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) .

Mode of Action

It has been observed that imidazo[2,1-b]thiazole-based compounds can induce apoptosis in cancer cells . For instance, the compound 3j, a derivative of imidazo[2,1-b]thiazole, was found to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells .

Biochemical Pathways

It is known that imidazo[2,1-b]thiazole-based compounds can interfere with the normal functioning of cancer cells, leading to their death .

Pharmacokinetics

It is known that the solubility of a compound in water and other solvents can influence its bioavailability . Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells . This is achieved through mitochondrial membrane depolarization and multicaspase activation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the pH of the environment can influence the compound’s solubility and hence its bioavailability .

properties

IUPAC Name

3-methyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-12-9-15(5-8-18(12)24(26)27)19(25)21-16-6-3-14(4-7-16)17-10-23-13(2)11-28-20(23)22-17/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBMMWDEHJDLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C(=CSC4=N3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide

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